![molecular formula C21H20OS B14202512 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- CAS No. 835626-64-7](/img/structure/B14202512.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is an organic compound characterized by a benzene ring substituted with a sulfinyl group and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- typically involves the reaction of 4-methylphenyl sulfoxide with a phenylethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Benzene, 1-[(S)-(4-methylphenyl)sulfonyl]-2-(2-phenylethyl)-.
Reduction: Benzene, 1-[(S)-(4-methylphenyl)thio]-2-(2-phenylethyl)-.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- involves its interaction with molecular targets through its sulfinyl and phenylethyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The sulfinyl group can participate in redox reactions, while the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfinyl group.
Benzene, 1-ethyl-2-[(S)-(4-methylphenyl)sulfinyl]-: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is unique due to the presence of both the sulfinyl and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
835626-64-7 |
|---|---|
Formule moléculaire |
C21H20OS |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C21H20OS/c1-17-11-15-20(16-12-17)23(22)21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3/t23-/m0/s1 |
Clé InChI |
OZMQRWSXGBBORN-QHCPKHFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
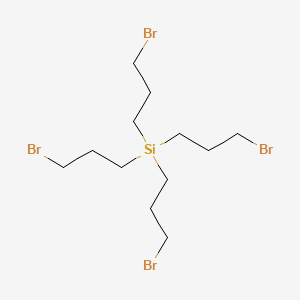

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
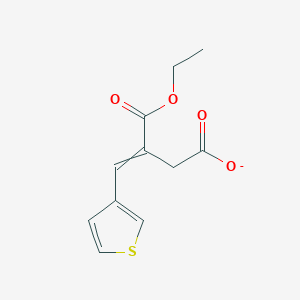
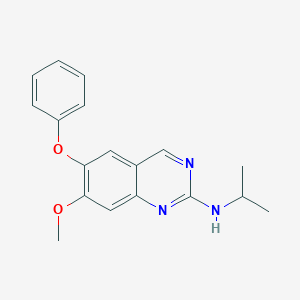
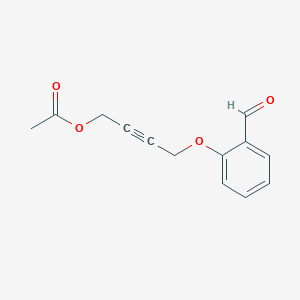
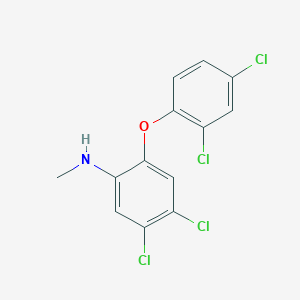
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
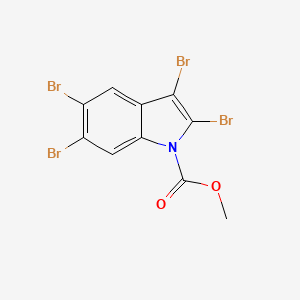
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)

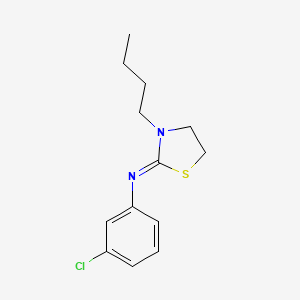
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
